N-(4-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring, the introduction of the amide group, and the attachment of the methoxy groups. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring and the amide group would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be influenced by its functional groups. For example, the amide group could participate in condensation or hydrolysis reactions, while the thiazole ring could undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure. For example, the presence of the polar amide group and the nonpolar thiazole ring could affect the compound’s solubility in different solvents .Mechanism of Action
Target of Action
Thiazole derivatives have been found to have diverse biological activities , suggesting that they may interact with a variety of biological targets.
Mode of Action
Thiazole derivatives are known to participate in various chemical reactions, such as the suzuki–miyaura cross-coupling , which involves the formation of carbon-carbon bonds. This suggests that the compound may interact with its targets through similar chemical reactions.
Biochemical Pathways
Thiazole derivatives are known to participate in various chemical reactions, such as the suzuki–miyaura cross-coupling , which suggests that they may affect biochemical pathways involving carbon-carbon bond formation.
Pharmacokinetics
Thiazole derivatives are known to be valuable building blocks in organic synthesis , suggesting that they may have favorable pharmacokinetic properties.
Result of Action
Thiazole derivatives have been found to have diverse biological activities , suggesting that they may have a variety of molecular and cellular effects.
Action Environment
Thiazole derivatives are known to be stable and readily prepared , suggesting that they may be relatively resistant to environmental influences.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-[2-(2,5-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-13-5-6-14(2)17(9-13)24-20(26)11-16-12-30-22(23-16)25-21(27)15-7-8-18(28-3)19(10-15)29-4/h5-10,12H,11H2,1-4H3,(H,24,26)(H,23,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQKDVCPNISKLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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